Quinine hemisulfate synthesis and purification methods
Quinine hemisulfate synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Quinine (B1679958) Hemisulfate
For researchers, scientists, and professionals in drug development, a thorough understanding of the synthesis and purification of active pharmaceutical ingredients is paramount. Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, remains a crucial compound, particularly for its antimalarial properties.[1][2][3] Its most common salt form for pharmaceutical use is quinine hemisulfate, often referred to as quinine sulfate (B86663). This technical guide provides a detailed overview of the prevalent methods for its synthesis—primarily through extraction and salt formation—and subsequent purification to meet stringent pharmaceutical standards.
While the total chemical synthesis of quinine has been a landmark achievement in organic chemistry, it is not economically viable for industrial production.[2][4] The primary and most practical method for producing quinine is through extraction from the bark of the Cinchona tree, followed by conversion to its hemisulfate salt.[2][3][5]
Extraction of Quinine from Cinchona Bark
A common industrial method involves the extraction of total alkaloids from the bark, followed by the selective isolation of quinine. A process outlined for preparing quinine sulfate from peruvian bark provides a representative workflow.[6]
Key Stages:
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Alkalinization: The pulverized Cinchona bark is first moistened with an alkaline solution, such as a calcium hydroxide (B78521) saturated aqueous solution followed by a sodium hydroxide solution. This step is crucial for liberating the free alkaloids from their salt complexes within the plant material.[6]
-
Solvent Extraction: The treated bark is then extracted with a suitable organic solvent. Ethanol (B145695) is often chosen due to its efficiency, safety, and relatively low cost.[6] The extraction process dissolves the liberated alkaloids, including quinine, from the solid plant matrix.
-
Acidic Dissolution and Decolorization: The crude extract is concentrated, and the resulting residue is dissolved in a dilute acid, typically sulfuric acid, to form the alkaloid salts.[6] This acidic solution is then treated with activated carbon to remove pigments and other colored impurities.[6]
-
Crystallization: The pH of the decolorized solution is carefully adjusted to approximately 6-7 using an alkaline solution like ammonia (B1221849) or sodium hydroxide.[6] This adjustment reduces the solubility of quinine sulfate, causing it to precipitate out of the solution. The mixture is allowed to stand to ensure complete crystallization.[6]
-
Isolation: The crystallized quinine sulfate is then isolated by filtration.[6]
This process can achieve a purity of over 99.0% and a yield of more than 3.0% from the bark.[6]
Purification Methods
To meet pharmacopeial standards, the crude quinine hemisulfate must undergo rigorous purification to remove impurities, which may include other Cinchona alkaloids like dihydroquinine, as well as residual solvents and insoluble matter.[7][8]
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The crude quinine sulfate can be dissolved in a suitable solvent system (e.g., an acidic aqueous solution) at an elevated temperature and then allowed to cool slowly. The pure crystals will form, leaving impurities behind in the mother liquor.
Chloroform-Ethanol Wash
A specific test for purity involves assessing chloroform-ethanol insoluble substances. This test also serves as a purification step. The sample is warmed with a mixture of chloroform (B151607) and absolute ethanol (typically in a 2:1 ratio).[7][9] Insoluble impurities are then removed by filtration, and the purified compound is recovered after drying.[7][9]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of quinine sulfate. Analytical HPLC methods are used to quantify the purity and identify related substances, such as dihydroquinine.[8] Preparative HPLC can be employed for separating quinine from its closely related impurities on a larger scale.
Quantitative Data
The following tables summarize key quantitative data related to quinine hemisulfate.
Table 1: Physicochemical Properties of Quinine Hemisulfate
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄N₂O₂ · 0.5H₂O₄S · H₂O | [10][11][12] |
| Molecular Weight | 391.47 g/mol | [10][11][12] |
| Appearance | White or almost white, crystalline powder | [1] |
| Melting Point | ~225 °C (decomposes) | [10][11] |
| Solubility | H₂O: 1.2 mg/mL (slightly soluble) | [11] |
| Ethanol: 8 mg/mL | [11] | |
| pH (1% suspension) | 5.7 - 6.6 | [7] |
Table 2: Purity and Yield Specifications
| Parameter | Specification/Value | Source(s) |
| Assay (HPLC) | ≥90% to ≥99.0% | [10][11][13] |
| Assay (Anhydrous basis) | 98.0% to 102.0% | [1] |
| Yield (from Cinchona bark) | > 3.0% | [6] |
| Dihydroquinine Sulfate | Not more than 10% | [7] |
| Chloroform-ethanol insoluble substances | Not more than 0.1% | [7] |
| Sulfated Ash | Not more than 0.05% | [7] |
Table 3: Analytical Method Parameters
| Method | Parameter | Value | Source(s) |
| HPLC Analysis | Column | Cogent Phenyl Hydride™, 4μm, 100Å | [8] |
| Mobile Phase | A: DI Water / 0.1% TFA; B: Acetonitrile / 0.1% TFA | [8] | |
| Detection | UV @ 235nm | [8] | |
| Fluorescence Spectroscopy | Excitation Wavelengths | 250 nm and 350 nm | [14] |
| Emission Wavelength | 450 nm (in dilute acidic solution) | [14] | |
| Quantum Yield | 0.546 (in 0.5 M H₂SO₄) | [15] |
Experimental Protocols
Protocol for Quinine Sulfate Preparation from Cinchona Bark
This protocol is adapted from a patented industrial process.[6]
-
Preparation: Grind Cinchona bark into a fine powder.
-
Alkalinization: Moisten the powdered bark with a 10%-30% (by weight of raw material) calcium hydroxide saturated aqueous solution. Mix thoroughly. Add a 3%-15% g/ml sodium hydroxide solution (30%-80% by weight of raw material). Mix and let stand at room temperature for 15 hours.
-
Extraction: Extract the alkalinized bark with ethanol.
-
Concentration: Concentrate the resulting ethanolic solution to obtain a crude extract.
-
Acidification & Decolorization: Dissolve the crude extract in a 2% sulfuric acid solution. Add activated carbon (approx. 1% by weight of the acid solution) and heat to 90°C, stirring for 20 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Cool the filtrate and adjust the pH to 6 with an ammonia solution. Let the solution stand at room temperature for 24 hours to allow for the precipitation of quinine sulfate crystals.
-
Isolation and Washing: Filter the mixture to collect the crystals. Wash the precipitate with a suitable amount of water.
-
Drying: Dry the isolated bright quinine sulfate crystals.
Protocol for Determining Chloroform-Ethanol Insoluble Substances
This protocol is based on pharmacopeial methods.[7][9]
-
Sample Preparation: Accurately weigh 2.0 g of the quinine sulfate sample.
-
Dissolution: Place the sample in a flask and add 15 mL of a mixture of chloroform and absolute ethanol (2:1 v/v).
-
Heating: Warm the mixture at 50°C for 10 minutes.
-
Filtration: Filter the solution through a pre-weighed, tared sintered-glass filter.
-
Washing: Wash the filter with 10 mL portions of the chloroform-ethanol mixture.
-
Drying: Dry the filter at 105°C for 1 hour.
-
Weighing: Cool the filter in a desiccator and weigh it. The mass of the residue should not be more than 0.1% of the initial sample weight.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
- 1. prisminltd.com [prisminltd.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. himpharm.com [himpharm.com]
- 4. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 5. pharmakina.com [pharmakina.com]
- 6. CN102766140A - Process for separating and preparing quinine sulfate from peruvian bark - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. synthetic, ≥90% (HPLC), Potassium channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 11. synthetic, ≥90% (HPLC), Potassium channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 12. synthetic, ≥90% (HPLC), Potassium channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 13. synthetic, ≥90% (HPLC), Potassium channel blocker | Sigma-Aldrich [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Quinine sulfate [omlc.org]
